molecular formula C14H9Cl B1582928 1-Chloro-4-(phenylethynyl)benzene CAS No. 5172-02-1

1-Chloro-4-(phenylethynyl)benzene

Cat. No.: B1582928
CAS No.: 5172-02-1
M. Wt: 212.67 g/mol
InChI Key: YMZAAGCDWVIPNL-UHFFFAOYSA-N
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Description

1-Chloro-4-(phenylethynyl)benzene is an organic compound with the molecular formula ClC₆H₄C≡CC₆H₅. It is an internal alkyne that features a phenylethynyl group attached to a chlorobenzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

1-Chloro-4-(phenylethynyl)benzene can be synthesized through a palladium-catalyzed Kumada cross-coupling reaction. This method involves the reaction of alkynyl halides with Grignard reagents in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as TMEDA (tetramethylethylenediamine) and a phosphine ligand like triphenylphosphine (PPh₃). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

1-Chloro-4-(phenylethynyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-4-(phenylethynyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(phenylethynyl)benzene involves its ability to participate in various chemical reactions due to the presence of the phenylethynyl group and the chlorine atom. The phenylethynyl group can undergo nucleophilic addition or substitution reactions, while the chlorine atom can be replaced by other nucleophiles. These reactions enable the compound to form new bonds and structures, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-Chloro-4-(phenylethynyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-chloro-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZAAGCDWVIPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324707
Record name 1-Chloro-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5172-02-1
Record name 5172-02-1
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Record name 1-Chloro-4-(phenylethynyl)benzene
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Record name 1-Chloro-4-(phenylethynyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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